molecular formula C17H18F2N6O B4676209 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B4676209
M. Wt: 360.4 g/mol
InChI Key: FPOAYVMMFHFLNL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity . The structure features a 3,4-difluorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core, a piperazine ring at position 4, and a terminal ethanol group on the piperazine. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the ethanol moiety may improve aqueous solubility .

Properties

IUPAC Name

2-[4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAYVMMFHFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the piperazine ring: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.

    Addition of the ethanol group: This final step can be achieved through a reductive amination or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The difluorophenyl group can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced difluorophenyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolo[3,4-d]pyrimidine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Key Substituents Biological Activity/Notes Reference
2-{4-[1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol (Target) 3,4-Difluorophenyl, piperazine-ethanol Hypothesized kinase inhibition (structural similarity to P70S6K1 inhibitors)
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl, 2-fluorophenyl-piperazine Unknown activity; substituents suggest enhanced lipophilicity
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl, 2-methylphenyl-piperazine Structural analog with potential CNS activity due to lipophilic groups
2-{4-(4-Fluorophenyl)-2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1H-imidazol-1-yl}ethanol Imidazole-ethanol, fluorophenyl, piperidine-pyrazolopyrimidine P70S6K1 inhibitor; ethanol group improves solubility
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-substituted-phenyl-1H-pyrazolo[3,4-d]pyrimidines Benzothiazole, substituted phenyl Antimicrobial (P. aeruginosa, C. albicans), anti-inflammatory activity

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) often exhibit better solubility than piperidine analogs due to increased polarity .
  • Ethanol Substituent: The ethanol group in the target compound and analogs likely improves pharmacokinetic properties (e.g., solubility) compared to non-polar substituents like methylbenzyl () .

Pharmacological and Physicochemical Properties

Table 2: Activity and Physicochemical Data
Compound Class/Example Activity/Property Reference
Benzothiazole-Pyrazolopyrimidines (e.g., 3j in ) IC₅₀: 12 μM (C. albicans); analgesic/anti-inflammatory activity (ED₅₀: 25 mg/kg)
Imidazole-Ethanol Kinase Inhibitors (e.g., ) IC₅₀: <100 nM (P70S6K1); improved solubility due to ethanol
Chromanone-Pyrazolopyrimidines (e.g., Example 33 in ) Melting point: 228–230°C; moderate bioavailability
Target Compound Predicted logP: ~2.5 (moderate lipophilicity); potential kinase inhibition

Key Findings :

  • Antimicrobial Activity: Benzothiazole analogs () show specificity against P. aeruginosa and C.
  • Kinase Inhibition: Ethanol-containing derivatives () demonstrate nanomolar potency, suggesting the target compound may share similar efficacy .
  • Solubility: Ethanol and piperazine groups in the target compound likely enhance aqueous solubility compared to methylbenzyl or dimethylphenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

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